5-Bromo-3,6-dimethylbenzofuran-2-carboxamide

Description

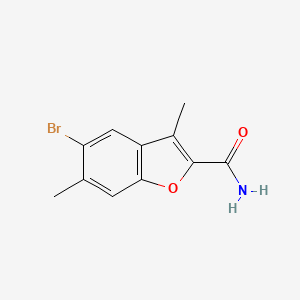

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,6-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-5-3-9-7(4-8(5)12)6(2)10(15-9)11(13)14/h3-4H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNCJMNJNHBCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=C(O2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258189 | |

| Record name | 5-Bromo-3,6-dimethyl-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35351-29-2 | |

| Record name | 5-Bromo-3,6-dimethyl-2-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35351-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,6-dimethyl-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Bromo-3,6-dimethylbenzofuran-2-carboxamide typically involves the bromination of 3,6-dimethylbenzofuran followed by the introduction of a carboxamide group. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

5-Bromo-3,6-dimethylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3,6-dimethylbenzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-3,6-dimethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Bromine Position and Activity: Bromination at C5 (as in the target compound) is common among analogs.

- Carboxamide vs. Ester : The carboxamide group in the target compound may offer superior metabolic stability and hydrogen-bonding capacity compared to ester-containing analogs (e.g., Compounds 4 and 5), which could act as prodrugs .

Pharmacological and Physicochemical Profiles

Cytotoxicity and Antifungal Activity:

- Compounds 4 and 5 () demonstrate cytotoxic activity against cancer cells and antifungal properties. However, their cytotoxicity is lower than non-brominated precursors, aligning with the trend that bromination reduces cellular toxicity .

- The target compound’s carboxamide group may modulate activity differently. For example, benzothiophene-containing analogs () could target distinct enzymes due to their fused heterocyclic structure.

Biological Activity

5-Bromo-3,6-dimethylbenzofuran-2-carboxamide (CAS No. 35351-29-2) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran ring substituted with bromine and methyl groups, with a carboxamide functional group contributing to its chemical reactivity. Its molecular formula is , and it has an approximate molecular weight of 253.1 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential bacterial enzymes.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, it has been reported to interact with protein kinases that play crucial roles in cancer signaling.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes like KAT6A, which is implicated in various cancers. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring significantly affect its inhibitory potency .

The biological effects of this compound are mediated through its binding to specific receptors or enzymes. This binding can lead to alterations in cellular processes such as apoptosis and cell cycle regulation. The presence of the bromine atom enhances the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophiles in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against S. aureus (MIC = 8 µM) | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | KAT6A inhibitor with IC50 = 670 nM |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated ZR-75-1 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in breast cancer treatment. Notably, the compound reduced H3K23 acetylation levels within a short time post-treatment, indicating its role in modulating epigenetic markers associated with cancer progression .

Case Study: Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The compound demonstrated MIC values ranging from 2 µM to 19 µM against various strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Ring : Starting materials undergo cyclization reactions.

- Bromination : Introduction of the bromine substituent at the appropriate position on the benzofuran ring.

- Carboxamide Formation : Reaction with amines to yield the final carboxamide product.

These synthetic routes are crucial for optimizing yield and purity for further biological testing.

Q & A

Q. What are the key synthetic pathways for 5-Bromo-3,6-dimethylbenzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic conditions.

Bromination : Electrophilic substitution at the 5-position using bromine or NBS (N-bromosuccinimide) in solvents like DCM or CCl₄ .

Carboxamide Introduction : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) followed by amidation using coupling agents like EDC/HOBt .

Optimization Tips:

- Monitor reaction progress via TLC (Rf values) and confirm intermediate purity using HPLC (>95%) .

- Control temperature (e.g., 0–5°C for bromination to avoid over-substitution) and solvent polarity (e.g., DMF for amidation) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 3,6-positions; bromine’s deshielding effect) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₀BrNO₂: ~268.0) .

- HPLC-PDA : Assess purity (>98%) and detect byproducts .

- X-ray Crystallography (if crystalline): Resolve structural ambiguities (e.g., dihedral angles of benzofuran core) .

Advanced Research Questions

Q. How do substituents (bromine, methyl groups) influence the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Bromine : Enhances lipophilicity (logP ↑) and stabilizes halogen bonds with target proteins (e.g., COX-2 in anti-inflammatory studies) .

- Methyl Groups : Improve metabolic stability by blocking oxidation sites (CYP450 inhibition assays) .

SAR Study Design: - Synthesize analogs (e.g., 5-Cl, 5-F, or unsubstituted) and compare IC₅₀ values in enzyme inhibition assays .

- Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Methodological Answer :

- Systematic Screening : Use DoE (Design of Experiments) to test variables (solvent, catalyst, temperature) .

- Byproduct Analysis : Identify side products via LC-MS (e.g., debromination or ester hydrolysis) .

- Reproducibility Checks : Cross-validate with alternative protocols (e.g., microwave-assisted synthesis for faster kinetics) .

Q. What computational tools are effective for predicting the compound’s physicochemical properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME for logP, solubility, and bioavailability .

- Toxicity Profiling : Run ProTox-II to assess hepatotoxicity and mutagenicity risks .

- DFT Calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.